![molecular formula C22H29N3O5 B2676669 2-[(6-{[4-(2-甲氧基苯基)哌嗪-1-基]甲基}-4-氧代-4H-吡喃-3-基)氧基]-N-(异丙基)乙酰胺 CAS No. 898439-41-3](/img/structure/B2676669.png)
2-[(6-{[4-(2-甲氧基苯基)哌嗪-1-基]甲基}-4-氧代-4H-吡喃-3-基)氧基]-N-(异丙基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to contain a piperazine ring, which is a common feature in many pharmaceuticals due to its ability to improve solubility and bioavailability . The methoxyphenyl group attached to the piperazine ring is also a common moiety in many bioactive compounds .
Molecular Structure Analysis
The compound contains several functional groups, including a piperazine ring, a pyran ring, and an acetamide group. These groups can participate in various chemical reactions and may interact with biological targets in specific ways .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the polar acetamide group and the piperazine ring could enhance the compound’s water solubility .科学研究应用
Alpha1-Adrenergic Receptor Ligands
The alpha1-adrenergic receptors (α1-ARs) are G protein-coupled receptors (GPCRs) involved in smooth muscle contraction in blood vessels, the lower urinary tract, and the prostate. Activation or blockade of these receptors is crucial for treating conditions such as cardiac hypertrophy, heart failure, hypertension, angina, and depression . Our compound has been studied as a ligand for α1-ARs. In silico docking and molecular dynamics simulations revealed its affinity, and several derivatives exhibited promising pharmacokinetic profiles.
Drug Development
The compound’s structural features make it an interesting scaffold for drug development. Researchers can modify its chemical structure to create derivatives with enhanced pharmacological properties.
作用机制
属性
IUPAC Name |
2-[6-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N-propan-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5/c1-16(2)23-22(27)15-30-21-14-29-17(12-19(21)26)13-24-8-10-25(11-9-24)18-6-4-5-7-20(18)28-3/h4-7,12,14,16H,8-11,13,15H2,1-3H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPBYIDUZMEFOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(6-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-4-oxo-4H-pyran-3-yl)oxy]-N-(propan-2-yl)acetamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。